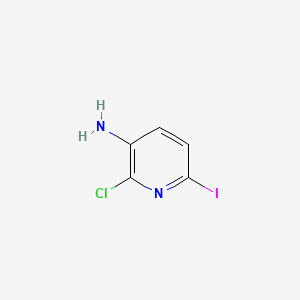

2-Chloro-6-iodopyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

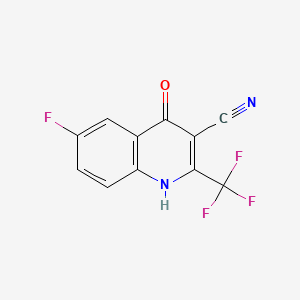

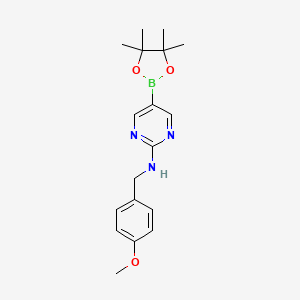

2-Chloro-6-iodopyridin-3-amine, with the CAS Number 1032507-20-2, is a pyridine-based building block used in organic synthesis . It is sold by Sigma-Aldrich and other chemical suppliers .

Molecular Structure Analysis

The molecular formula of 2-Chloro-6-iodopyridin-3-amine is C5H4ClIN2 . The InChI code is 1S/C5H4ClIN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 . The molecular weight is 254.46 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-6-iodopyridin-3-amine include a molecular weight of 254.45 g/mol . The compound has a topological polar surface area of 38.9 Ų . Other properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación

1. Rearrangements in Aminations of Halopyridines

2-Chloro-6-iodopyridin-3-amine undergoes specific rearrangements in reactions involving aminations of halopyridines. Notably, potassium amide in liquid ammonia reacts with halopyridines, leading to mixtures containing aminopyridines, a process potentially involving pyridyne intermediates. These reactions exhibit unique rearrangements and transformations, contributing to the understanding of reaction mechanisms in organic chemistry (Pieterse & Hertog, 2010).

2. Catalytic Aminocarbonylation

2-Chloro-6-iodopyridin-3-amine is also important in catalytic aminocarbonylation processes. It has been used in palladium-catalyzed aminocarbonylation reactions with various primary and secondary amines. This process synthesizes N-substituted nicotinamides and related compounds, demonstrating its significance in the synthesis of biologically important molecules (Takács et al., 2007).

3. Palladium-Catalyzed Aminations

The chemical serves as a key substrate in regioselective palladium-catalyzed aminations. This process yields excellent yields and selectivity, especially when combined with cesium carbonate and a Pd-BINAP catalyst. Such reactions are pivotal in organic synthesis, allowing the incorporation of various functional groups under mild conditions (Maes et al., 2002).

4. Synthesis of Tetracyclic Azaheteroaromatic Cores

This compound is integral in synthesizing new tetracyclic azaheteroaromatic cores, achieved through inter- and intramolecular amination. The process involves auto-tandem and one-pot catalysis using Pd and Cu catalysts, highlighting its role in creating complex organic structures (Rauws et al., 2010).

5. Synthesis of Imidazo[4,5-b]pyridin-2-ones

2-Chloro-6-iodopyridin-3-amine facilitates the synthesis of highly functionalized imidazo[4,5-b]pyridin-2-ones. The process involves palladium-catalyzed amination followed by treatment with triphosgene, underlining its utility in producing complex nitrogen-containing heterocycles (Kuethe et al., 2004).

6. Examination of Intramolecular Amination Mechanisms

Research also delves into the intramolecular amination mechanisms of compounds like 2-Chloro-6-iodopyridin-3-amine. Understanding these mechanisms, which may involve Pd-catalyzed amination and base-assisted nucleophilic aromatic substitution, is crucial for advancing synthetic methodologies (Loones et al., 2007).

7. Preparation of Amine-Containing Ruthenium(II) Complexes

The amination of chloro-terpyridine derivatives, including 2-chloro variants, enables the synthesis of amine-containing ruthenium(II) complexes. This has implications in the field of inorganic chemistry, particularly in the synthesis of metal complexes (Johansson, 2006).

Propiedades

IUPAC Name |

2-chloro-6-iodopyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHPKNMJRJBWRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673863 |

Source

|

| Record name | 2-Chloro-6-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-iodopyridin-3-amine | |

CAS RN |

1032507-20-2 |

Source

|

| Record name | 2-Chloro-6-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B581128.png)

![4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B581130.png)

![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)

![6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B581148.png)